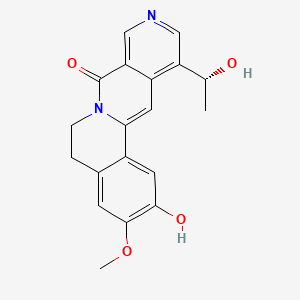
Alamarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alamarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and 1-hydroxyethyl substituents at positions 2, 3 and 12. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an alkaloid, an aromatic ether, a secondary alcohol and a member of phenols.
Scientific Research Applications
Scientific Collaboration Networks : This paper by M. Newman (2000) investigates the structure of scientific collaboration networks, showing that these networks form "small worlds" where pairs of scientists are typically connected by short paths of intermediate acquaintances. Such networks could be relevant in the context of collaborative research involving compounds like Alamarine (Newman, 2000).
Application of the Scientific Approach in Education : A study by A. Bakar (2021) explores the application of the scientific approach to improve independence and learning achievements in science subjects among students. This research could provide insights into the educational applications of scientific methods, possibly including the study of compounds like this compound (Bakar, 2021).
Peptide-Lipid Interactions : D. Marsh's (2009) research on alamethicin, a peptaibiotic that induces ion channels in lipid membranes, could offer insights relevant to the study of this compound, especially if similar mechanisms are involved (Marsh, 2009).
Solvent Extraction and Separation Studies : The study by J. R. Kumar et al. (2010) on the solvent extraction of uranium(VI) and separation of vanadium(V) from sulfate solutions using Alamine 336 provides an example of chemical processes and extractions that might be similar or relevant to processes involving this compound (Kumar et al., 2010).
Global Health Security and Genomics Collaboration : A paper by H. Cui et al. (2015) discusses the global collaboration in genomics for health security, which might include research on various compounds including this compound (Cui et al., 2015).
Alamar Blue in Cell Viability Bioassays : S. Rampersad (2012) discusses the use of Alamar Blue, a redox indicator, in evaluating metabolic function and cellular health. This could provide insights into the methodologies for assessing the impact of various compounds, possibly including this compound (Rampersad, 2012).
properties
CAS RN |
77156-18-4 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-hydroxy-12-[(1R)-1-hydroxyethyl]-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |
InChI |
InChI=1S/C19H18N2O4/c1-10(22)14-8-20-9-15-13(14)6-16-12-7-17(23)18(25-2)5-11(12)3-4-21(16)19(15)24/h5-10,22-23H,3-4H2,1-2H3/t10-/m1/s1 |
InChI Key |
HDIPTJUHEOGXQC-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
SMILES |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Canonical SMILES |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




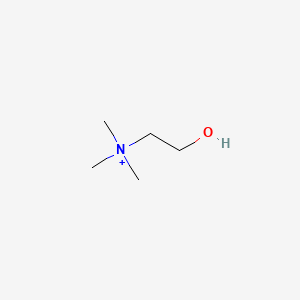
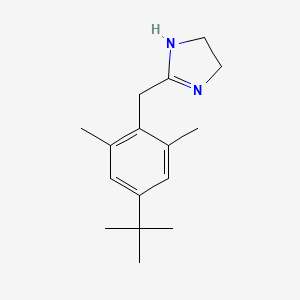
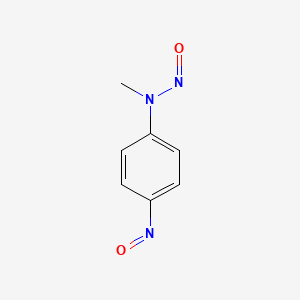
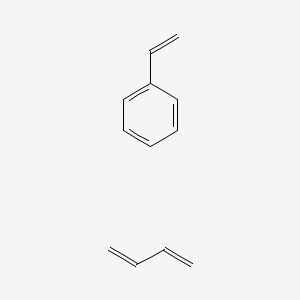


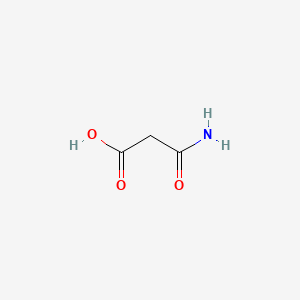


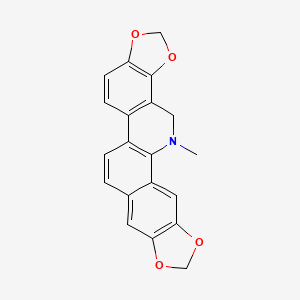
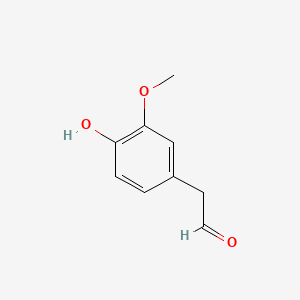
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
